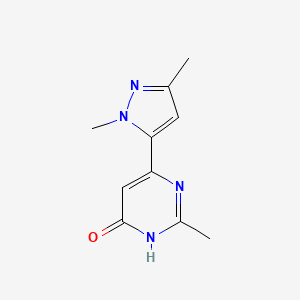

6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol

Description

6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted with a 1,3-dimethylpyrazole moiety at the 6-position and a methyl group at the 2-position, with a hydroxyl group at the 4-position. This structure combines two pharmacologically significant heterocycles: pyrimidine and pyrazole. Pyrimidines are widely recognized for their roles in nucleic acids and drug design, while pyrazoles are known for their bioactivity in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer applications .

Properties

IUPAC Name |

4-(2,5-dimethylpyrazol-3-yl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-6-4-9(14(3)13-6)8-5-10(15)12-7(2)11-8/h4-5H,1-3H3,(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVBOKARMQORPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC(=O)NC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Core

The synthesis begins with the construction of the 1,3-dimethylpyrazole ring, which is a key structural component. This is typically achieved by the reaction of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions.

- Reaction Type: Cyclocondensation

- Typical Reagents: Hydrazine derivatives, β-diketones (e.g., pentane-2,4-dione)

- Conditions: Acidic or basic medium, controlled temperature (often room temperature to mild heating)

- Outcome: Formation of 1,3-dimethylpyrazole ring with substitution at positions 1 and 3 by methyl groups

This method is well-established for generating pyrazole rings with high regioselectivity and yield.

Functionalization of the Pyrazole Ring

After forming the pyrazole core, methyl groups are introduced at the N-1 and N-3 positions to yield 1,3-dimethyl-1H-pyrazole derivatives. This step is crucial for the biological activity and chemical stability of the final compound.

- Method: Alkylation using methylating agents such as methyl iodide or dimethyl sulfate

- Conditions: Base-catalyzed reactions (e.g., using potassium carbonate), polar aprotic solvents like DMF

- Notes: Protection of other reactive sites may be necessary to ensure selective methylation.

Coupling with Pyrimidinol Derivative

The final and critical step involves coupling the substituted pyrazole with a 2-methylpyrimidin-4-ol moiety. This step forms the target compound 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol.

- Starting Materials: 1,3-dimethylpyrazol-5-yl derivative and 2-methylpyrimidin-4-ol or its halogenated precursor

- Reaction Type: Nucleophilic aromatic substitution or condensation

- Typical Conditions: Heating in the presence of a base (e.g., KOH), solvents such as water, ethanol, or DMF; reaction temperatures ranging from 60°C to reflux conditions

- Yield: Moderate to good yields reported (typically 50-70%) depending on reaction specifics.

Alternative Synthetic Routes and Derivative Formation

Research has also explored related synthetic pathways involving pyridazine analogs and heterocyclic ring fusion, which provide insights into the versatility of pyrazolyl-pyrimidin derivatives.

For example, the synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives involves initial formation of chloropyridazine intermediates, followed by substitution with pyrazole and subsequent reactions to introduce methyl groups or other substituents.

Hydrazine hydrate treatment of pyrazolyl derivatives enables formation of acetohydrazide intermediates, which can be further cyclized or functionalized to yield oxadiazole or triazole fused systems.

These alternative methods highlight the adaptability of the pyrazole-pyrimidin scaffold for diverse functionalization, although the direct preparation of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol remains centered on the coupling strategy described above.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Cyclocondensation | Hydrazine + β-diketone, acidic/basic medium | 70-90 | Regioselective formation of pyrazole ring |

| Methylation of pyrazole N-1,3 | Alkylation | Methyl iodide, K2CO3, DMF | 60-80 | Selective methylation at N-1 and N-3 |

| Coupling with pyrimidinol | Nucleophilic substitution | 2-methylpyrimidin-4-ol or halide, KOH, heat | 50-70 | Formation of target compound |

| Derivative formation (optional) | Hydrazine treatment, cyclization | Hydrazine hydrate, CS2, ethanol, heating | 70-90 | For related heterocyclic derivatives |

Analytical and Structural Characterization

The synthesized compounds are typically characterized by:

-

- Characteristic absorption bands for hydroxyl (pyrimidinol) groups and heterocyclic C=N or C=O bonds.

-

- Confirms molecular formula consistency with calculated carbon, hydrogen, and nitrogen contents.

Research Findings and Practical Considerations

The synthetic methods reported are accessible and utilize commercially available reagents, making them practical for laboratory-scale synthesis.

The coupling step is sensitive to reaction conditions; controlling pH and temperature is crucial to maximize yield and purity.

The prepared compound and its derivatives have shown promising biological activities, including plant growth regulation and potential pesticidal properties, which underscores the importance of optimized synthetic protocols.

Safety considerations include careful handling of hydrazine hydrate and methylating agents due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions: 6-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.

Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

Substitution: Amines, halides, polar aprotic solvents.

Major Products Formed:

Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.

Reduction: Reduced forms of the compound, which may exhibit different biological or chemical properties.

Substitution: Substituted derivatives with different functional groups attached to the pyrazole or pyrimidinol rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for treating diseases like malaria and leishmaniasis. Industry: It is used in the production of materials with specific properties, such as flame retardants and UV stabilizers.

Mechanism of Action

The mechanism by which 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the application and the specific derivatives involved.

Comparison with Similar Compounds

Elexacaftor (VX-445)

Elexacaftor, a CFTR modulator, shares the 1,3-dimethylpyrazole subunit but incorporates a sulfonamide linker and a benzamide scaffold instead of a pyrimidine core. Its structure, (R)-N-((1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl)-4-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)-2-(2,2,4-trimethylpyrrolidin-1-yl)benzamide, highlights the pyrazole’s role in enhancing bioactivity through hydrophobic interactions and hydrogen bonding . Unlike 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol, elexacaftor’s sulfonamide group and extended aromatic system contribute to its efficacy in treating cystic fibrosis.

Diethyl 2-([(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene) Malonate (PI-18315)

This compound (CAS 20481-33-8) from PI Chemicals Ltd. contains the same 1,3-dimethylpyrazole group but is linked to a malonate ester via an aminomethylidene bridge. While the pyrazole moiety is retained, the malonate core diverges significantly from the pyrimidin-4-ol system, likely altering solubility and reactivity .

Pyrimidin-4-ol Derivatives with Varied Substituents

6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-ol

This analogue replaces the pyrazole group with a cyclohexylethyl chain at the 6-position.

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrimidin-4-ol

Substitution with a 4-chlorophenylsulfanylmethyl group introduces both sulfur and halogen atoms, which could influence electronic properties and metabolic stability. The sulfur atom may participate in hydrogen bonding or redox interactions, contrasting with the pyrazole’s nitrogen-based pharmacophore .

Bipyrazole-Pyrimidine Hybrids

Compounds like 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols (e.g., derivatives from ) incorporate dual pyrazole units alongside pyrimidine. These hybrids exhibit enhanced antibacterial and antifungal activities (e.g., against Staphylococcus aureus and Candida albicans), suggesting that the addition of a second pyrazole ring could amplify bioactivity compared to monosubstituted analogues like 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol .

Data Tables

Table 1: Structural and Functional Comparison of Pyrazole-Containing Compounds

Research Implications

The structural diversity among pyrazole- and pyrimidine-containing compounds underscores the importance of substituent effects on bioactivity. Future studies on 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol should explore its pharmacokinetic profile and target engagement, leveraging insights from these analogues.

Biological Activity

6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol (CAS No. 2091182-89-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol can be attributed to its ability to interact with various biological targets:

1. Enzyme Inhibition:

Pyrazole derivatives often act as enzyme inhibitors. The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

2. Receptor Binding:

The compound may bind to receptors, modulating their activity and influencing downstream signaling pathways.

3. Ion Channel Modulation:

Interactions with ion channels can affect cellular excitability and neurotransmission.

Pharmacokinetics

The pharmacokinetic properties of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol are influenced by its chemical structure:

- Absorption: The solubility and stability of the compound affect its absorption rate.

- Distribution: Its molecular weight and polarity determine how well it distributes throughout the body.

- Metabolism: The metabolic pathways involve phase I (oxidation/reduction) and phase II (conjugation) reactions.

- Excretion: The compound is likely excreted through renal pathways, which is typical for small organic molecules.

Biological Activity Data

Case Studies and Research Findings

Recent studies have highlighted the biological activities of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol:

1. Antimicrobial Activity:

A study demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains with MIC values ranging from 15.625 to 125 μM. Its mechanism includes inhibition of protein synthesis and disruption of biofilm formation in Staphylococcus aureus and Enterococcus species .

2. Anticancer Potential:

In vitro tests revealed that the compound showed cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent. Further investigation into its mechanism suggested that it may induce apoptosis in cancer cells.

3. Anti-inflammatory Effects:

Research indicated that 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol could modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines in activated macrophages .

Q & A

Q. What are the recommended synthetic routes for 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol, and how can purity be optimized?

A common approach involves cyclocondensation reactions using pyrazole and pyrimidine precursors. For example, phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 60°C can facilitate pyrimidine ring formation, while solvent-free conditions under reflux may improve yield for pyrazole coupling . Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product with >95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at pyrazole C1/C3 and pyrimidine C2).

- IR Spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and pyrimidine ring vibrations (1550–1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 247.12) and fragmentation patterns .

- Elemental Analysis : Ensure stoichiometric consistency (C, H, N within ±0.4% of theoretical values) .

Q. How can researchers design initial biological activity screens for this compound?

Standard protocols include:

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with ciprofloxacin as a positive control .

- Antifungal Tests : Disk diffusion against Candida albicans .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic refinement resolve ambiguities in the compound’s solid-state structure?

SHELXL (via SHELX suite) is recommended for high-resolution X-ray diffraction data. Key steps:

Q. What strategies address contradictory biological activity data across studies?

- Dose-Response Repetition : Confirm activity trends with ≥3 independent replicates.

- Solubility Adjustments : Use DMSO/carboxymethylcellulose vehicles to mitigate aggregation .

- Metabolite Screening : LC-MS to rule out degradation products influencing results .

Q. How can computational modeling predict structure-activity relationships (SAR)?

- Docking Studies (AutoDock Vina) : Map interactions with bacterial enoyl-ACP reductase (PDB: 1C14) to identify critical residues (e.g., Tyr158 hydrogen bonding with pyrimidin-4-ol) .

- DFT Calculations (Gaussian 16) : Analyze frontier orbitals (HOMO/LUMO) to correlate electronic properties (e.g., hydroxyl group electron-donating effects) with antibacterial potency .

Q. What methods control regioselectivity during pyrazole-pyrimidine coupling?

- Temperature Modulation : Lower temperatures (0–25°C) favor C5 pyrazole substitution .

- Catalytic Systems : Pd(PPh₃)₄ in degassed DMF/water enhances cross-coupling efficiency .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .

Q. How does the trifluoromethyl group in analogous pyrimidin-4-ols influence bioactivity?

Comparative SAR studies show trifluoromethyl substituents enhance:

- Lipophilicity (logP increases by ~0.8 units), improving membrane permeability .

- Enzyme Inhibition : Electronegativity disrupts ATP binding in kinase targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.